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molecular formula C11H9ClFN3 B8390601 2-(5-Chloro-2-fluorophenyl)-5-methylpyrimidin-4-amine

2-(5-Chloro-2-fluorophenyl)-5-methylpyrimidin-4-amine

Cat. No. B8390601
M. Wt: 237.66 g/mol
InChI Key: INYKBEFUQABZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

trans-Dichlorobis(triphenylphosphine)palladium (II) (1.179 g, 1.680 mmol), 5-chloro-2-fluorophenylboronic acid (6.15 g, 35.3 mmol), 2-chloro-5-methylpyrimidin-4-amine (2.411 g, 16.80 mmol), were combined with 2M Na2CO3 (8.40 ml, 16.80 mmol) in dioxane (79 mL) and then heated at reflux for 1 hour. The reaction mixture was then cooled to room temperature and concentrated on a rotovap to afford a tan solid. The solid was suspended in brine (50 mL) and extracted with EtOAc (20 mL). The organic layer was dried over Na2SO4, filtered, and concentrated on a rotovap to afford an amber colored oil which was loaded onto silica (12 g) and purified by silica chromatography using a step gradient eluted with (10-75% ethyl acetate/hexanes) to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.03 (3H, d, J=0.76 Hz) 6.85 (2H, br. s.) 7.31 (1H, dd, J=10.61, 8.84 Hz) 7.46-7.55 (1H, m) 7.88 (1H, dd, J=6.57, 3.03 Hz) 8.06 (1H, d, J=0.76 Hz). ESI-MS: m/z 238.1 (M+H).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
2.411 g
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
79 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1.179 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6](B(O)O)[CH:7]=1.Cl[C:13]1[N:18]=[C:17]([NH2:19])[C:16]([CH3:20])=[CH:15][N:14]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.[Cl-].[Na+].O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:13]2[N:18]=[C:17]([NH2:19])[C:16]([CH3:20])=[CH:15][N:14]=2)[CH:7]=1 |f:2.3.4,6.7.8,^1:38,57|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)F
Step Two
Name
Quantity
2.411 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N)C
Step Three
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
79 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Six
Name
Quantity
1.179 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
to afford an amber colored oil which
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography
WASH
Type
WASH
Details
eluted with (10-75% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=NC=C(C(=N1)N)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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